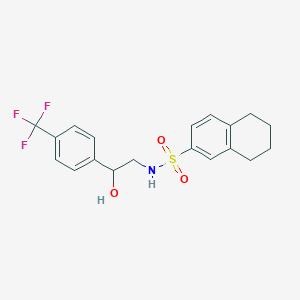

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

描述

属性

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO3S/c20-19(21,22)16-8-5-14(6-9-16)18(24)12-23-27(25,26)17-10-7-13-3-1-2-4-15(13)11-17/h5-11,18,23-24H,1-4,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVVOTNFNSLQQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of the compound is currently unknown. It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors.

Mode of Action

Compounds with similar structures have been shown to interact with their targets in a variety of ways, leading to changes in cellular function.

生物活性

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, commonly referred to as T0901317, is a compound of significant interest due to its biological activity as a selective agonist for liver X receptors (LXRα and LXRβ). This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C17H12F9NO3S

- Molecular Weight : 481.3 g/mol

- IUPAC Name : this compound

T0901317 functions primarily as an agonist for LXRs, which are members of the nuclear receptor superfamily that regulate gene expression involved in lipid metabolism and inflammation. Activation of LXRs leads to:

- Increased Lipid Metabolism : Enhances the expression of genes involved in cholesterol efflux and fatty acid oxidation.

- Anti-inflammatory Effects : Modulates inflammatory responses by influencing macrophage polarization and cytokine production.

1. Lipid Metabolism

T0901317 has been shown to significantly influence lipid metabolism. Studies indicate that it promotes cholesterol efflux from macrophages and reduces lipid accumulation in cells. This activity is particularly relevant in the context of atherosclerosis and cardiovascular diseases.

2. Anti-inflammatory Properties

The compound exhibits notable anti-inflammatory effects. Research indicates that T0901317 can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in various cell types.

3. Cancer Research

Emerging research suggests that T0901317 may have potential anticancer properties. By activating LXRs, it can induce apoptosis in cancer cells and inhibit tumor growth.

| Study | Findings |

|---|---|

| T0901317 induced apoptosis in breast cancer cell lines via LXR-mediated pathways. | |

| In xenograft models, T0901317 treatment resulted in reduced tumor size and improved survival rates. |

Case Study 1: Atherosclerosis Model

In a study involving apolipoprotein E-deficient mice, T0901317 was administered to evaluate its effects on atherosclerosis progression. The results showed a significant reduction in plaque size and an increase in reverse cholesterol transport markers.

Case Study 2: Inflammatory Bowel Disease

A clinical trial investigated the effects of T0901317 on patients with inflammatory bowel disease (IBD). Participants receiving the compound exhibited decreased disease activity scores and improved quality of life metrics.

相似化合物的比较

Key Observations:

Substituent Diversity :

- The target compound’s trifluoromethylphenyl-hydroxyethyl group distinguishes it from analogs with methoxy (6m), thiazolopyridine (), or pyrimidine () substituents. The CF₃ group enhances electronegativity and may improve membrane permeability .

- Hydroxyethyl vs. Carboxamide : Unlike the carboxamide in , the hydroxyethyl group in the target compound introduces a secondary alcohol, which could participate in hydrogen bonding with biological targets .

Molecular Weight and Lipophilicity :

- The target compound (MW 415.44) is heavier than 6m (343.05) but lighter than (437.58) and (440.52). Its tetralin core contributes to moderate lipophilicity, balancing solubility and cell permeability.

highlights challenges in developing β₃-adrenoceptor agonists due to species-specific receptor differences. The target compound’s trifluoromethyl group may enhance selectivity for human β₃-AR, addressing efficacy issues noted in earlier agonists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。